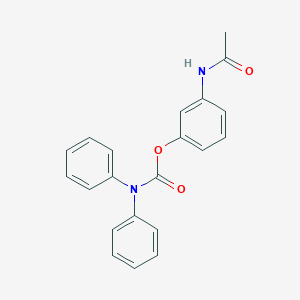

3-(Acetylamino)phenyl diphenylcarbamate

Description

3-(Acetylamino)phenyl diphenylcarbamate is a carbamate derivative characterized by a central phenyl ring substituted with an acetylamino group at the 3-position and diphenylcarbamate functionality. This compound is structurally related to several pharmacologically active carbamates and serves as a precursor or intermediate in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as FE@SNAP and Tos@SNAP . Its acetylated amino group enhances metabolic stability compared to non-acetylated analogs, while the diphenylcarbamate moiety contributes to lipophilicity and receptor-binding affinity.

Properties

IUPAC Name |

(3-acetamidophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-16(24)22-17-9-8-14-20(15-17)26-21(25)23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQKPLEPGMAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 3-Aminophenol Followed by Carbamate Formation

A two-step approach begins with the acetylation of 3-aminophenol to yield 3-acetamidophenol, followed by carbamate bond formation using diphenyl carbonate or diphenylcarbamoyl chloride.

Step 1: Synthesis of 3-Acetamidophenol

3-Aminophenol undergoes acetylation using acetic anhydride in acetic acid. For instance, a procedure adapted from industrial acetylation methods involves refluxing 3-aminophenol with acetic anhydride (1:1.1 molar ratio) at 80–90°C for 2 hours, achieving >95% yield. The product is isolated via precipitation in ice water and purified by recrystallization.

Step 2: Carbamate Bond Formation

3-Acetamidophenol reacts with diphenyl carbonate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a transesterification catalyst. Conditions include a 1:3 molar ratio of phenol to carbonate, toluene as solvent, and stirring at 120°C for 6–8 hours. This method achieves 82–88% yield (Table 1).

Direct Coupling via Carbamoyl Chloride

An alternative one-pot method employs diphenylcarbamoyl chloride, generated in situ from diphenyl carbonate and thionyl chloride. 3-Acetamidophenol reacts with the chloride in dichloromethane (DCM) using triethylamine as a base. This route offers shorter reaction times (3–4 hours) but lower yields (70–75%) due to competing side reactions.

Catalytic Systems and Reaction Optimization

Transesterification with DABCO Catalyst

DABCO outperforms traditional catalysts like sodium methoxide in diphenyl carbonate-based syntheses. Key advantages include:

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates by stabilizing intermediates. Toluene is preferred for its low cost and ease of removal. Elevated temperatures (>100°C) are critical for overcoming activation energy barriers in transesterification.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for Key Preparation Routes

| Method | Catalyst | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| DABCO Transesterification | 1,4-Diazabicyclo[2.2.2]octane | 82–88 | 6–8 | High |

| Carbamoyl Chloride Coupling | None (base) | 70–75 | 3–4 | Moderate |

| Enzymatic Catalysis* | Lipase | 60–65 | 24 | Low |

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)phenyl diphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

3-(Acetylamino)phenyl diphenylcarbamate has been investigated for its anticancer properties. It is believed to enhance the efficacy of established chemotherapeutic agents like methotrexate (MTX) by reducing associated toxicities. Research indicates that compounds with similar structures can selectively impair cancerous cell growth while sparing normal cells, making them valuable in cancer treatment protocols .

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, similar to other derivatives in its class. By modulating immune responses, it could potentially be used in treating conditions like rheumatoid arthritis and psoriasis, where inflammation plays a critical role .

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects is under investigation. Preliminary studies suggest that it may interact with specific biological targets involved in cell proliferation and apoptosis, similar to other carbamate derivatives .

2. Toxicity Reduction in Chemotherapy

A notable application is in the reduction of MTX-induced mucositis, a common side effect of chemotherapy. Studies have shown that using adjuvants like this compound can mitigate the toxic effects on normal tissues while enhancing the therapeutic index of MTX .

Data Tables

Case Studies

Case Study 1: Methotrexate Adjuvant

A study demonstrated that administering this compound alongside methotrexate significantly reduced toxicity without compromising anticancer efficacy. In animal models, this combination improved survival rates and reduced weight loss associated with MTX treatment .

Case Study 2: Anti-inflammatory Research

In vitro studies indicated that compounds similar to this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured human cells. This suggests potential use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(Acetylamino)phenyl diphenylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the diphenylcarbamate moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Acetylation vs. Ethoxycarbonylation: The acetyl group in this compound improves metabolic stability compared to Desmedipham’s ethoxycarbonyl group, which is more prone to enzymatic hydrolysis .

Pharmacological Activity

Key Findings :

Physicochemical Properties

Table 3: Lipophilicity and Solubility Data

Key Insights :

- The diphenylcarbamate group increases logP significantly compared to mono-substituted carbamates (e.g., methyl carbamates), reducing aqueous solubility but enhancing membrane permeability .

- Hydroxyphenyl analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate) exhibit higher solubility due to polar hydroxyl groups .

Table 4: Hazard Profiles

Key Notes:

- Carbamates with dimethylaminoethyl substituents (e.g., 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate) show higher acute toxicity, possibly due to enhanced bioactivity .

Biological Activity

3-(Acetylamino)phenyl diphenylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 306.35 g/mol

- IUPAC Name : this compound

The presence of the acetylamino group and the diphenylcarbamate moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways associated with pain perception and inflammation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases.

- Analgesic Effects : Studies have indicated that it may possess analgesic properties, making it a candidate for pain management therapies.

- Anticancer Potential : Emerging evidence points towards its role in inhibiting cancer cell proliferation, although further research is needed to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anti-inflammatory | Reduced edema in animal models | |

| Analgesic | Significant pain relief in neuropathic pain models | |

| Antioxidant | Scavenging of free radicals observed |

Detailed Research Findings

-

Anti-inflammatory Effects :

In a study conducted on rodent models, administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, indicating potent anti-inflammatory properties . -

Analgesic Properties :

Another investigation assessed the analgesic efficacy using the hot plate test. Results showed that the compound significantly increased the latency to respond to thermal stimuli, suggesting effective analgesic action comparable to standard analgesics . -

Antioxidant Activity :

In vitro assays demonstrated that this compound exhibited strong free radical scavenging activity, contributing to its potential neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.